2,3,5-Trimethacarb-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

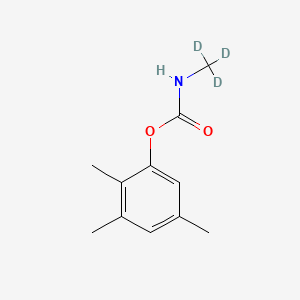

C11H15NO2 |

|---|---|

Molecular Weight |

196.26 g/mol |

IUPAC Name |

(2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate |

InChI |

InChI=1S/C11H15NO2/c1-7-5-8(2)9(3)10(6-7)14-11(13)12-4/h5-6H,1-4H3,(H,12,13)/i4D3 |

InChI Key |

NYOKZHDTNBDPOB-GKOSEXJESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC(=CC(=C1C)C)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC(=O)NC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trimethacarb-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5-Trimethacarb-d3, a deuterated isotopologue of the carbamate (B1207046) insecticide 2,3,5-Trimethacarb. The primary application of this compound is as an internal standard for quantitative analysis by mass spectrometry, particularly in complex matrices encountered in environmental monitoring and drug metabolism studies. This document details its chemical and physical properties, outlines a plausible synthetic pathway, provides a representative analytical methodology, and discusses the toxicological mechanism of its non-deuterated analogue, including its role as an acetylcholinesterase inhibitor.

Introduction

This compound is the deuterium-labeled form of 2,3,5-Trimethacarb, a synthetic carbamate ester.[1] The unlabeled compound is a known insecticide that functions by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2] The incorporation of deuterium (B1214612) atoms into the molecule renders it distinguishable by mass spectrometry from its endogenous or unlabeled counterpart, while maintaining nearly identical chemical and physical properties. This makes this compound an ideal internal standard for analytical applications, as it can be used to correct for variations in sample preparation, chromatography, and instrument response, thereby enhancing the accuracy and precision of quantitative measurements.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate | [3] |

| Molecular Formula | C₁₁H₁₂D₃NO₂ | [4] |

| Molecular Weight | 196.26 g/mol | [4] |

| Exact Mass | 196.129108959 Da | [3] |

| CAS Number (unlabeled) | 2655-15-4 | [4] |

| Appearance | Solid (based on unlabeled compound) | [2] |

| Solubility | Soluble in organic solvents such as methanol (B129727) and acetonitrile (B52724). | General knowledge |

| XLogP3 | 2.5 | [3] |

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis can be envisioned in two main steps:

-

Preparation of Deuterated Methyl Isocyanate (CD₃NCO): This can be achieved through various methods, such as the reaction of deuterated methylamine (B109427) (CD₃NH₂) with phosgene (B1210022) or a phosgene equivalent. Deuterated methylamine can be synthesized from deuterated methanol.[4]

-

Carbamoylation of 2,3,5-Trimethylphenol (B45783): The deuterated methyl isocyanate is then reacted with 2,3,5-trimethylphenol in the presence of a suitable base or catalyst to yield this compound.

Analytical Methodology

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 2,3,5-Trimethacarb and other carbamate pesticides. Below is a representative experimental protocol for such an analysis.

4.1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis in food and environmental matrices.

-

Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with a known concentration of this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and MgSO₄).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Extract:

-

Take an aliquot of the cleaned extract and dilute with an appropriate solvent for LC-MS/MS analysis.

-

4.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for carbamates.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of the analyte and its deuterated internal standard and monitoring specific product ions after collision-induced dissociation.

-

Table 2: Representative LC-MS/MS Parameters for 2,3,5-Trimethacarb and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| 2,3,5-Trimethacarb | 194.1 | 137.1 | 109.1 |

| This compound | 197.1 | 137.1 | 112.1 |

Mechanism of Action and Toxicology

The toxicological properties of this compound are expected to be very similar to its unlabeled counterpart. 2,3,5-Trimethacarb is an inhibitor of the enzyme acetylcholinesterase (AChE).[2]

5.1. Acetylcholinesterase Inhibition

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions. By inhibiting AChE, 2,3,5-Trimethacarb causes an accumulation of ACh, leading to overstimulation of cholinergic receptors and subsequent disruption of nerve function. This can result in a range of toxic effects, from mild symptoms like nausea and dizziness to severe outcomes including respiratory failure and death.

The inhibition of AChE by carbamates is a reversible process involving the carbamoylation of a serine residue in the active site of the enzyme.

5.2. Metabolism

The metabolism of carbamates in humans and other organisms is a complex process involving multiple enzymatic pathways. The primary routes of metabolism for carbamates like 2,3,5-Trimethacarb include:

-

Hydrolysis: Cleavage of the carbamate ester bond, releasing the corresponding phenol and methylcarbamic acid, which can further decompose to methylamine and carbon dioxide.

-

Oxidation: Hydroxylation of the aromatic ring or the N-methyl group, primarily mediated by cytochrome P450 enzymes.[5]

-

Conjugation: The hydroxylated metabolites can undergo conjugation with glucuronic acid or sulfate (B86663) to form more water-soluble compounds that are readily excreted.[2]

The use of this compound can be valuable in metabolic studies to differentiate between administered compound and its metabolites from any endogenous or environmental exposure to the unlabeled form.

Conclusion

This compound is a critical analytical tool for researchers in environmental science, toxicology, and drug development. Its near-identical properties to the parent compound, combined with its distinct mass, make it the gold standard for use as an internal standard in quantitative mass spectrometric assays. A thorough understanding of its properties, synthesis, and the mechanism of action of its unlabeled analogue is essential for its effective application in scientific research. This guide provides a foundational resource for professionals working with this important labeled compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,3,5-Trimethylphenyl Methylcarbamate | C11H15NO2 | CID 25550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SYNTHESIS OF DEUTERIUM LABELLED METHYL CHLOROFORMATE | Tumanov | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 4. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

An In-depth Technical Guide to 2,3,5-Trimethacarb-d3: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5-Trimethacarb-d3, a deuterated isotopologue of the carbamate (B1207046) insecticide 2,3,5-Trimethacarb. While specific experimental data for the deuterated compound is limited, this document extrapolates information from its non-deuterated counterpart and general knowledge of carbamate chemistry. This guide covers the chemical structure, physicochemical properties, probable synthetic routes, and analytical methodologies applicable to its detection and quantification. Furthermore, it elucidates the mechanism of action of carbamate insecticides through acetylcholinesterase inhibition, a critical aspect for toxicological and drug development research. The information is presented to be a valuable resource for researchers in agrochemistry, toxicology, and pharmacology.

Chemical Structure and Identification

This compound is the deuterium-labeled form of 2,3,5-Trimethacarb. The deuterium (B1214612) atoms are located on the N-methyl group of the carbamate moiety. This isotopic labeling is particularly useful in metabolic studies, as it allows for the differentiation and tracing of the molecule and its metabolites using mass spectrometry.

The IUPAC name for this compound is (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate |

| Molecular Formula | C₁₁H₁₂D₃NO₂ |

| Molecular Weight | 196.26 g/mol |

| CAS Number | Not available (Unlabeled: 2655-15-4) |

| PubChem CID | 163408995 |

Physicochemical Properties

The physicochemical properties of this compound are expected to be very similar to those of the unlabeled 2,3,5-Trimethacarb. The primary difference will be in the molecular weight due to the presence of three deuterium atoms instead of hydrogen atoms on the N-methyl group. The following table summarizes the known and predicted properties.

Table 2: Physicochemical Properties of 2,3,5-Trimethacarb (Unlabeled Analog)

| Property | Value | Source |

| Physical Description | Brown crystalline solid | [1][2] |

| Melting Point | 105-114 °C | [1] |

| Boiling Point | 287.8 °C (predicted) | [3] |

| Water Solubility | 58 mg/L @ 23 °C | [1] |

| Vapor Pressure | 5.1 x 10⁻⁵ mm Hg @ 25 °C | [1] |

| Stability | Stable to light; decomposed by strong acids and alkalis | [1] |

Experimental Protocols

General Synthesis of this compound

A plausible synthetic route for this compound would involve the reaction of 2,3,5-trimethylphenol (B45783) with deuterated methyl isocyanate (CD₃NCO) or by a two-step process involving phosgenation of the phenol (B47542) followed by reaction with deuterated methylamine (B109427) (CD₃NH₂).

Reaction Scheme:

References

Physical and chemical properties of 2,3,5-Trimethacarb-d3

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3,5-Trimethacarb-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated isotopologue of the carbamate (B1207046) insecticide 2,3,5-Trimethacarb. This document consolidates key data including identifiers, physicochemical properties, and analytical methodologies. Detailed experimental workflows and a diagram illustrating its primary mechanism of action are provided to support researchers in its application. Data for the unlabeled parent compound, 2,3,5-Trimethacarb, is also included for comparative purposes where data for the deuterated form is not available.

Introduction

2,3,5-Trimethacarb is a carbamate ester insecticide that functions by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[1][2] The deuterated form, this compound, serves as a valuable internal standard for quantitative analysis in mass spectrometry-based studies, such as residue analysis in environmental and biological matrices. Its increased mass allows for clear differentiation from the non-labeled analyte. This guide details its chemical and physical characteristics to facilitate its use in research and development.

Chemical Identification

The fundamental identifiers for both this compound and its unlabeled counterpart are summarized below.

| Identifier | This compound | 2,3,5-Trimethacarb |

| IUPAC Name | (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate[3] | (2,3,5-trimethylphenyl) N-methylcarbamate[1][4] |

| Synonyms | Landrin B-d3, SD 8786-d3, HY-144173S[3][5] | Landrin B, SD 8786, Broot[6] |

| CAS Number | Not available | 2655-15-4[5][7] |

| Molecular Formula | C₁₁H₁₂D₃NO₂[5][8] | C₁₁H₁₅NO₂[1][7][9] |

| Molecular Weight | 196.26 g/mol [3][5][8] | 193.24 g/mol [1][7][9] |

| Accurate Mass | 196.13 Da[5] | 193.1103 Da[4] |

| InChI Key | NYOKZHDTNBDPOB-GKOSEXJESA-N[3] | NYOKZHDTNBDPOB-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties determine the behavior, fate, and analytical conditions for the compound. Data for the unlabeled 2,3,5-Trimethacarb are presented here.

| Property | Value | Source(s) |

| Physical Description | White to off-white or brown crystalline solid.[2][7][10] | [2][7][10] |

| Melting Point | 54-56 °C / 105-114 °C / 123-124 °C (significant variance reported) | [1][2][7] |

| Boiling Point | 287.8 °C at 760 mmHg | [1] |

| Water Solubility | 58 mg/L at 23 °C | [2] |

| Other Solubilities | Soluble in alcohol and ether; slightly soluble in chloroform (B151607) and methanol.[1][7] | [1][7] |

| Density | ~1.046 - 1.13 g/cm³ | [1] |

| Vapor Pressure | 5.1 x 10⁻⁵ mmHg at 25 °C | [2] |

| LogP (XLogP3) | 2.5 | [3] |

| pKa (Predicted) | 12.39 ± 0.46 | [7] |

| Flash Point | >100 °C | [7][9] |

Chemical Stability and Reactivity:

-

Photostability: Stable to light.[2]

-

Incompatibilities: As a carbamate ester, it is incompatible with strong acids, bases, and strong reducing agents.[7][10]

Experimental Protocols

Synthesis Workflow

While this compound typically requires custom synthesis, a general workflow can be inferred from standard carbamate synthesis methodologies, such as the chloroformate method. This involves a two-step process. First is the formation of a chloroformate intermediate from the corresponding phenol, followed by amination with the isotopically labeled methylamine-d3.

Caption: General two-step synthesis pathway for this compound.

Analytical Methodology

Analysis of carbamate pesticides like 2,3,5-Trimethacarb in complex samples follows a standard protocol of extraction, cleanup, and instrumental analysis. Several official methods exist for N-methylcarbamate residues.[2] A generalized workflow is presented below.

Caption: Standard workflow for the analysis of carbamate residues.

Biological Activity and Mechanism of Action

2,3,5-Trimethacarb is an effective insecticide and acetylcholinesterase (AChE) inhibitor.[1][2] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, Trimethacarb causes an accumulation of ACh, leading to excessive nerve stimulation, paralysis, and ultimately death in susceptible insects.

Caption: Inhibition of AChE by 2,3,5-Trimethacarb in the synapse.

Conclusion

This compound is a critical tool for the accurate quantification of its parent insecticide. This guide provides essential physicochemical data, general experimental protocols, and a clear visualization of its biological mechanism. The compiled information serves as a foundational resource for researchers employing this stable isotope-labeled standard in analytical chemistry, environmental science, and toxicology.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2,3,5-Trimethylphenyl Methylcarbamate | C11H15NO2 | CID 25550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C11H15NO2 | CID 163408995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,5-Trimethacarb | CAS 2655-15-4 | LGC Standards [lgcstandards.com]

- 5. This compound | TRC-T796162-100MG | LGC Standards [lgcstandards.com]

- 6. 2,3,5-Trimethylphenyl methylcarbamate - Hazardous Agents | Haz-Map [haz-map.com]

- 7. 2,3,5-TRIMETHACARB CAS#: 2655-15-4 [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. accustandard.com [accustandard.com]

- 10. 2,3,5-TRIMETHACARB | 2655-15-4 [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of 2,3,5-Trimethacarb-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,3,5-Trimethacarb is a synthetic carbamate (B1207046) ester that exhibits insecticidal properties.[1] As with other carbamate pesticides, its efficacy is rooted in its ability to disrupt the nervous system of target organisms.[1] The deuterated isotopologue, 2,3,5-Trimethacarb-d3, is a valuable tool for researchers, enabling more precise tracing and quantification in biological systems without altering the fundamental mechanism of action. Understanding this mechanism is crucial for the development of new pesticides, the assessment of toxicological risks, and the management of insecticide resistance.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary molecular target of 2,3,5-Trimethacarb is the enzyme acetylcholinesterase (AChE). AChE plays a vital role in the termination of nerve signals at cholinergic synapses by catalyzing the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid.

The inhibitory action of 2,3,5-Trimethacarb, like other carbamates, involves the reversible carbamoylation of the serine hydroxyl group within the active site of AChE.[1] This process can be broken down into two key steps:

-

Formation of a Reversible Complex: 2,3,5-Trimethacarb initially binds to the active site of AChE to form a non-covalent Michaelis-Menten complex.

-

Carbamoylation: The carbamate moiety is then transferred to the active site serine, resulting in a carbamoylated, and thereby inactivated, enzyme. The trimethylphenyl group is released as the leaving group.

This carbamoylated enzyme is significantly more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. The slow rate of decarbamoylation (hydrolysis of the carbamoyl-enzyme bond to regenerate the free enzyme) leads to a temporary but significant decrease in the availability of active AChE.

The consequence of AChE inhibition is the accumulation of acetylcholine in the synaptic cleft. This leads to the continuous stimulation of cholinergic receptors on the postsynaptic membrane, resulting in hyperactivity of the nervous system, paralysis, and ultimately, death of the insect.

Signaling Pathway

The following diagram illustrates the signaling pathway at a cholinergic synapse and the disruptive effect of 2,3,5-Trimethacarb.

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data for the inhibition of acetylcholinesterase by 2,3,5-Trimethacarb, such as IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), or Kd (dissociation constant) values. For other carbamates, these values are typically determined through in vitro enzyme kinetic studies. The table below is provided as a template for the type of data that would be generated from such experiments.

| Parameter | Description | Value for this compound |

| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. | Data not available |

| Ki | The inhibition constant; a measure of the inhibitor's binding affinity to the enzyme. | Data not available |

| k_on | The association rate constant for inhibitor binding. | Data not available |

| k_off | The dissociation rate constant for the inhibitor-enzyme complex. | Data not available |

Experimental Protocols

The following is a detailed, generalized protocol for determining the acetylcholinesterase inhibitory activity of a compound like 2,3,5-Trimethacarb, based on the widely used Ellman's method.

Principle

The assay measures the activity of AChE by monitoring the formation of thiocholine (B1204863) when acetylthiocholine (B1193921) is hydrolyzed by the enzyme. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form the yellow anion 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm. The presence of an AChE inhibitor will result in a decreased rate of TNB formation.

Materials and Reagents

-

Acetylcholinesterase (from a suitable source, e.g., electric eel or human recombinant)

-

This compound (or the compound to be tested)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Solvent for the test compound (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow

Detailed Procedure

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of ATCI in phosphate buffer.

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), and then dilute further in phosphate buffer to the final desired concentrations. Ensure the final solvent concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.

-

-

Assay Protocol (in a 96-well plate):

-

To each well, add:

-

Phosphate buffer

-

DTNB solution

-

Test compound solution (or vehicle for control wells)

-

AChE solution (add buffer instead of enzyme for blank wells)

-

-

Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the ATCI solution to all wells.

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (velocity, V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Correct the rates of the test and control wells by subtracting the rate of the blank (non-enzymatic hydrolysis).

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

-

Conclusion

The core mechanism of action of this compound is the inhibition of acetylcholinesterase, a fundamental process in the nervous system of insects. This guide has detailed the biochemical basis of this inhibition and provided a robust experimental framework for its characterization. While specific quantitative data for this particular compound is not currently prevalent in the literature, the methodologies outlined here provide a clear path for researchers to generate such data. A deeper understanding of the kinetics of this interaction is essential for the continued development of effective and selective crop protection agents and for a comprehensive assessment of their toxicological profiles.

References

In Vitro Metabolic Fate of 2,3,5-Trimethacarb-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vitro metabolic fate of 2,3,5-Trimethacarb-d3. Due to the limited availability of public data on the deuterated form, this document extrapolates the metabolic profile from its non-deuterated parent compound, 2,3,5-Trimethacarb, and related N-methylcarbamate insecticides. The guide outlines detailed experimental protocols for conducting in vitro metabolism studies using human liver subcellular fractions and presents the expected metabolic pathways. Methodologies for sample analysis using liquid chromatography-mass spectrometry (LC-MS) are also discussed. This document serves as a foundational resource for designing and interpreting in vitro metabolism studies of this compound.

Introduction

2,3,5-Trimethacarb is a carbamate (B1207046) insecticide that functions by inhibiting acetylcholinesterase.[1] Its deuterated isotopologue, this compound, is valuable as an internal standard in analytical studies. Understanding the metabolic fate of this compound is crucial for interpreting toxicological data and for the development of robust analytical methods. In vitro metabolism studies using human liver fractions, such as the S9 fraction and microsomes, are standard approaches for elucidating metabolic pathways and identifying potential metabolites.[2][3][4][5][6][7][8]

Proposed Metabolic Pathways

The primary routes of metabolism for 2,3,5-Trimethacarb are expected to involve oxidation reactions catalyzed by cytochrome P450 enzymes, primarily in the liver. The deuterium (B1214612) labeling on the N-methyl group may influence the rate of N-demethylation (a kinetic isotope effect), but the overall metabolic pathways are anticipated to be similar to the unlabeled compound.

The following diagram illustrates the plausible metabolic pathways of 2,3,5-Trimethacarb.

Caption: Proposed Phase I and Phase II metabolic pathways of 2,3,5-Trimethacarb.

Experimental Protocols

The following protocols are generalized methodologies for investigating the in vitro metabolism of this compound using human liver S9 and microsomal fractions.

In Vitro Incubation with Human Liver S9 Fraction

The liver S9 fraction contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II metabolism.[2][4]

Experimental Workflow:

Caption: Workflow for in vitro metabolism study using liver S9 fraction.

Reagents and Materials:

-

Human liver S9 fraction (pooled donors)

-

This compound

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

-

UDPGA (for Phase II reactions)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (ice-cold)

-

Incubator shaker (37°C)

-

Centrifuge

Procedure:

-

Thaw human liver S9 fraction on ice.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in the incubation buffer. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.

-

In a microcentrifuge tube, combine the S9 fraction (final protein concentration typically 1 mg/mL), phosphate buffer, and this compound working solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and UDPGA (if studying conjugation).

-

Incubate at 37°C with gentle agitation. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the proteins.

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.

In Vitro Incubation with Human Liver Microsomes

Liver microsomes are enriched in CYP enzymes and are ideal for studying Phase I metabolism.[5][7][8]

Reagents and Materials:

-

Human liver microsomes (pooled donors)

-

This compound

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH

-

Acetonitrile (ice-cold)

-

Incubator (37°C)

-

Centrifuge

Procedure:

-

Thaw human liver microsomes on ice.

-

Prepare a stock solution of this compound as described for the S9 assay.

-

In a microcentrifuge tube, combine the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), phosphate buffer, and this compound working solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C. Aliquots are taken at various time points.

-

Terminate the reaction and process the samples as described in the S9 protocol.

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound and its potential metabolites due to its high sensitivity and selectivity.[10][11][12]

Sample Preparation: The supernatant from the incubation mixture can often be directly injected into the LC-MS/MS system.[13] If further cleanup is required, solid-phase extraction (SPE) can be employed.

LC-MS/MS Parameters (General Guidance):

-

Column: A reversed-phase C18 column is typically suitable for separating the parent compound and its more polar metabolites.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is a common starting point.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally effective for N-methylcarbamates.

-

Detection: Multiple Reaction Monitoring (MRM) should be used for quantitative analysis of the parent compound and targeted metabolites. A full scan or product ion scan can be used for the identification of unknown metabolites.

Data Presentation (Hypothetical)

While no specific quantitative data for the in vitro metabolism of this compound is currently available, the following tables illustrate how such data would be presented.

Table 1: Metabolic Stability of this compound in Human Liver Fractions

| Parameter | Human Liver S9 | Human Liver Microsomes |

| Incubation Time (min) | % Parent Remaining | % Parent Remaining |

| 0 | 100 | 100 |

| 15 | Data Not Available | Data Not Available |

| 30 | Data Not Available | Data Not Available |

| 60 | Data Not Available | Data Not Available |

| 120 | Data Not Available | Data Not Available |

| Half-life (t½, min) | Data Not Available | Data Not Available |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Data Not Available | Data Not Available |

Table 2: Formation of Potential Metabolites of this compound in Human Liver S9

| Metabolite | Peak Area (at 60 min) |

| Aryl-Hydroxymethyl Metabolite | Data Not Available |

| Carboxylic Acid Metabolite | Data Not Available |

| N-demethyl-d3 Metabolite | Data Not Available |

| 2,3,5-Trimethylphenol | Data Not Available |

| Glucuronide/Sulfate Conjugates | Data Not Available |

Conclusion

This technical guide provides a framework for investigating the in vitro metabolic fate of this compound. The proposed metabolic pathways are based on the known biotransformation of the parent compound and related carbamates. The detailed experimental protocols for in vitro studies with human liver S9 and microsomes, along with the analytical methodology, offer a robust starting point for researchers. Further studies are required to generate quantitative data and definitively confirm the metabolic pathways of this compound in human systems.

References

- 1. 2,3,5-Trimethylphenyl Methylcarbamate | C11H15NO2 | CID 25550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mttlab.eu [mttlab.eu]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dls.com [dls.com]

- 9. Cytochrome P450 Enzymes and Drug Metabolism—Basic Concepts and Methods of Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. spectroscopyeurope.com [spectroscopyeurope.com]

Isotopic Labeling Effects of 2,3,5-Trimethacarb-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the anticipated isotopic labeling effects of 2,3,5-Trimethacarb-d3, a deuterated analog of the N-methylcarbamate insecticide, 2,3,5-Trimethacarb. By replacing the three hydrogen atoms of the N-methyl group with deuterium (B1214612), significant alterations in the compound's metabolic stability and pharmacokinetic profile are expected due to the kinetic isotope effect (KIE). This guide summarizes the theoretical basis for these effects, presents extrapolated quantitative data based on analogous compounds, and provides detailed experimental protocols for the synthesis, metabolic stability assessment, and bioanalysis of this compound. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action and analytical procedures. This document is intended to serve as a valuable resource for researchers in drug discovery, toxicology, and pesticide development.

Introduction

2,3,5-Trimethacarb is a carbamate (B1207046) insecticide that exerts its biological activity through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] The N-methylcarbamoyl group is a critical pharmacophore responsible for the reversible carbamoylation of the serine residue in the active site of AChE. The metabolism of N-methylcarbamates, including 2,3,5-Trimethacarb, often involves N-demethylation, a process primarily mediated by cytochrome P450 (CYP) enzymes. This metabolic pathway can lead to the formation of less active or inactive metabolites and contributes to the compound's clearance from the body.

Isotopic labeling, specifically the substitution of hydrogen with its stable isotope deuterium, has emerged as a strategic tool in drug discovery to enhance the metabolic stability of pharmaceuticals.[2] The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE).[3]

This guide focuses on this compound, where the three hydrogen atoms of the N-methyl group are replaced with deuterium. This specific labeling is anticipated to retard the rate of N-demethylation, thereby altering the pharmacokinetic profile of the parent compound.

Isotopic Labeling Effects on Metabolism and Pharmacokinetics

The primary metabolic pathway for many N-methylcarbamates is N-demethylation, which is often the rate-limiting step in their clearance. The substitution of the N-methyl protons with deuterium in this compound is expected to exhibit a significant KIE, leading to a decreased rate of metabolism.

Quantitative Data Summary

Direct experimental data for this compound is not publicly available. The following tables present extrapolated data based on studies of other deuterated N-methylcarbamates and similar compounds to illustrate the potential effects of deuteration.

Table 1: Comparison of In Vitro Metabolic Stability

| Compound | Liver Microsomes | Intrinsic Clearance (CLint) (% Reduction vs. Non-deuterated) | In Vitro Half-Life (t½) (Fold Increase vs. Non-deuterated) |

| 2,3,5-Trimethacarb | Human, Rat | - | - |

| This compound (Expected) | Human, Rat | 50-75% | ~2-4 |

Data is extrapolated from studies on other N-methyl-deuterated compounds.[4][5]

Table 2: Comparison of In Vivo Pharmacokinetic Parameters (Rat Model)

| Parameter | 2,3,5-Trimethacarb | This compound (Expected) | % Change |

| Cmax (ng/mL) | Undetermined | Increased | ~35% |

| AUC0–t (ng·h/mL) | Undetermined | Increased | ~100% |

| t½ (h) | Undetermined | Increased | ~50-100% |

| N-desmethyl Metabolite Exposure | Undetermined | Decreased | ~8-fold decrease |

Data is extrapolated from in vivo studies of analogous deuterated compounds.[4][5]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of N-methyl-d3-carbamates.

Materials:

-

Deuterated methylamine (B109427) (CD3NH2) hydrochloride

-

Dichloromethane (DCM)

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Formation of the Chloroformate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,5-trimethylphenol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add triphosgene (0.4 eq) portion-wise, followed by the slow addition of pyridine (1.1 eq). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Preparation of Deuterated Methylamine Free Base: In a separate flask, dissolve deuterated methylamine hydrochloride (1.2 eq) in water and cool to 0 °C. Add a solution of sodium hydroxide (B78521) to basify the solution (pH > 12). Extract the free deuterated methylamine with cold DCM. Dry the organic layer over anhydrous sodium sulfate.

-

Carbamoylation: To the chloroformate solution from step 1, cooled to 0 °C, add the dried deuterated methylamine solution from step 2 dropwise. Add triethylamine (1.2 eq) and allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Confirm the structure and isotopic enrichment of the final product, this compound, by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Metabolic Stability Assay

This protocol outlines a method to assess the metabolic stability of 2,3,5-Trimethacarb and its deuterated analog in liver microsomes.[3]

Materials:

-

2,3,5-Trimethacarb and this compound (1 mM stock solutions in DMSO)

-

Pooled human and rat liver microsomes

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system

-

Acetonitrile (ACN) with an internal standard

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Incubation: In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer at 37 °C.

-

Initiation of Reaction: Add the test compound (final concentration, e.g., 1 µM) to the wells. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.

-

Sample Processing: Centrifuge the plates to precipitate proteins. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) as Vmax/Km.

LC-MS/MS Method for Quantification in Biological Matrices

This protocol provides a general method for the analysis of 2,3,5-Trimethacarb and its metabolites.[6][7]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analytes (e.g., start with 95% A, ramp to 95% B, and re-equilibrate)

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

2,3,5-Trimethacarb: Precursor ion [M+H]⁺ → Product ion(s)

-

This compound: Precursor ion [M+H]⁺ → Product ion(s)

-

N-desmethyl-2,3,5-Trimethacarb: Precursor ion [M+H]⁺ → Product ion(s)

-

-

Optimize collision energies and other source parameters for each analyte.

Mandatory Visualizations

Caption: Mechanism of Acetylcholinesterase Inhibition by 2,3,5-Trimethacarb.

Caption: Proposed Metabolic Pathway of 2,3,5-Trimethacarb and the Effect of Deuteration.

Caption: Overall Experimental Workflow for Evaluating this compound.

Conclusion

The deuteration of 2,3,5-Trimethacarb at the N-methyl position is a promising strategy to enhance its metabolic stability and favorably alter its pharmacokinetic profile. The anticipated kinetic isotope effect is expected to significantly reduce the rate of N-demethylation, leading to increased plasma exposure and a longer half-life of the parent compound. This technical guide provides a foundational understanding of these effects, supported by extrapolated data and detailed experimental protocols. The provided visualizations of the mechanism of action, metabolic pathways, and experimental workflows serve to further clarify these concepts. Further empirical studies are warranted to definitively quantify the isotopic labeling effects for this compound and to fully assess its potential in relevant applications.

References

- 1. Metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of S-(N-methylcarbamoyl)glutathione as a metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 3. benchchem.com [benchchem.com]

- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hpst.cz [hpst.cz]

- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

2,3,5-Trimethacarb-d3 CAS number and identifiers

An In-depth Technical Guide to 2,3,5-Trimethacarb-d3

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the insecticide 2,3,5-Trimethacarb. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on this compound's identifiers, properties, and analytical methodologies.

Chemical Identifiers and Nomenclature

This compound is the deuterium-labeled form of 2,3,5-Trimethacarb.[1] The unlabeled compound, 2,3,5-Trimethacarb, is a carbamate (B1207046) ester that functions as an acetylcholinesterase inhibitor and is used as a pesticide.[2] It is one of the two constituents of the insecticide trimethacarb.[2] The deuterated version is primarily utilized in research settings, often as an internal standard for quantitative analysis.[1]

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 2655-15-4 (for the unlabeled compound)[3][4][5] |

| Molecular Formula | C₁₁H₁₂D₃NO₂[3] |

| Molecular Weight | 196.26 g/mol [3][6] |

| IUPAC Name | (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate[6] |

| InChI | InChI=1S/C11H15NO2/c1-7-5-8(2)9(3)10(6-7)14-11(13)12-4/h5-6H,1-4H3,(H,12,13)/i4D3 |

| InChIKey | NYOKZHDTNBDPOB-GKOSEXJESA-N[6] |

| PubChem CID | 163408995[6] |

| Synonyms | HY-144173S, CS-0378253[6] |

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound. Experimental data for the deuterated compound is limited; therefore, properties of the unlabeled 2,3,5-Trimethacarb are also provided for reference.

Table 2.1: Computed Properties of this compound

| Property | Value | Source |

| Monoisotopic Mass | 196.129108959 Da | PubChem[6] |

| XLogP3 | 2.5 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

| Rotatable Bond Count | 2 | PubChem[6] |

| Topological Polar Surface Area | 38.3 Ų | PubChem[6] |

Table 2.2: Experimental Properties of Unlabeled 2,3,5-Trimethacarb

| Property | Value | Source |

| Physical Description | Brown crystalline solid[2][7] | PubChem, ChemicalBook |

| Melting Point | 105-114 °C | PubChem[2] |

| Boiling Point | ~287.8 °C | Alfa Chemistry[8] |

| Water Solubility | 58 mg/L at 23 °C | PubChem[2] |

| Vapor Pressure | 5.1 x 10⁻⁵ mm Hg at 25 °C | PubChem[2] |

| Stability | Stable to light; decomposed by strong acids and alkalis[2][9] | PubChem, Guidechem |

Logical Relationship and Application

The primary role of this compound is as a labeled internal standard for the quantification of its parent compound, 2,3,5-Trimethacarb, a widely used insecticide.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its use as an internal standard would follow established analytical chemistry principles. The following is a detailed methodology adapted from the US EPA method for the analysis of Trimethacarb in soil, which would be applicable when using the deuterated form as an internal standard.[10]

Objective: To quantify 2,3,5-Trimethacarb in soil samples using this compound as an internal standard via Gas Chromatography (GC).

Materials:

-

Soil sample

-

This compound (Internal Standard)

-

Acetone (B3395972), glass distilled

-

Water, deionized

-

Phosphoric acid (85%)

-

Dichloromethane (B109758), glass distilled

-

Sodium sulfate, anhydrous

-

Analytical balance, volumetric flasks, filtration apparatus, rotary evaporator, GC system with a suitable detector (e.g., NPD or MS).

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of 2,3,5-Trimethacarb and this compound in acetone (e.g., 500 µg/mL).[10]

-

Create a series of calibration standards by diluting the stock solution, each containing a constant concentration of the internal standard (this compound).

-

-

Sample Extraction:

-

Weigh 50 g of the soil sample into a flask.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Add the extracting solvent (e.g., 700 mL acetone + 300 mL water + 5 mL 85% phosphoric acid).[10]

-

Shake vigorously for a specified period (e.g., 1 hour).

-

Filter the extract.

-

-

Liquid-Liquid Partitioning:

-

Transfer the filtrate to a separatory funnel.

-

Evaporate the acetone from the extraction mixture using a rotary evaporator.[10]

-

Partition the remaining aqueous solution with dichloromethane (e.g., 3 x 100 mL).

-

Collect the organic (dichloromethane) layers.

-

-

Drying and Concentration:

-

Dry the combined organic extracts by passing them through a column of anhydrous sodium sulfate.

-

Concentrate the dried extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

-

Adjust the final volume in a suitable solvent for GC analysis (e.g., ethyl acetate).

-

-

GC Analysis:

-

Inject an aliquot of the final sample extract into the GC.

-

The retention time for 2,3,5-Trimethacarb is approximately 1.8 minutes under the conditions specified in the EPA method.[10] The deuterated standard will have a very similar retention time.

-

Quantify the analyte based on the ratio of the peak area of 2,3,5-Trimethacarb to the peak area of the internal standard (this compound) against the calibration curve.

-

Analytical Workflow Visualization

The following diagram illustrates the key steps in the analytical workflow for the quantification of 2,3,5-Trimethacarb using its deuterated analog.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2,3,5-Trimethylphenyl Methylcarbamate | C11H15NO2 | CID 25550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | TRC-T796162-100MG | LGC Standards [lgcstandards.com]

- 5. 2,3,5-Trimethacarb | CAS 2655-15-4 | LGC Standards [lgcstandards.com]

- 6. This compound | C11H15NO2 | CID 163408995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3,5-TRIMETHACARB | 2655-15-4 [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

A Comprehensive Technical Review of Deuterated Carbamate Pesticides for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on deuterated carbamate (B1207046) pesticides, focusing on their synthesis, analytical applications, and environmental fate. The strategic incorporation of deuterium (B1214612) into carbamate pesticide molecules offers significant advantages in analytical chemistry, particularly as internal standards for isotope dilution mass spectrometry, leading to enhanced accuracy and precision in residue analysis. This guide summarizes key quantitative data, details experimental protocols, and visualizes essential pathways to support advanced research and development in this field.

Data Presentation: Physicochemical and Analytical Performance

The use of deuterated carbamate pesticides as internal standards in analytical methodologies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), significantly improves the accuracy and reliability of quantitative analysis by compensating for matrix effects and variations in instrument response.[1][2] Below are tables summarizing the physicochemical properties of several common carbamate pesticides and their deuterated analogs, alongside data highlighting the improved analytical performance when using these standards.

Table 1: Physicochemical Properties of Selected Carbamate Pesticides and their Deuterated Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | Reference(s) |

| Carbaryl | C₁₂H₁₁NO₂ | 201.22 | 142 | 4 mg/100mL @ 20°C | [3] |

| Carbaryl-d7 | C₁₂H₄D₇NO₂ | 208.3 | Not Specified | Slightly soluble in Chloroform, Ethyl Acetate, Methanol (B129727) | [4] |

| Carbofuran | C₁₂H₁₅NO₃ | 221.25 | 153-154 | 320 mg/L @ 25°C | [5] |

| Carbofuran-d3 | C₁₂H₁₂D₃NO₃ | 224.3 | Not Specified | Slightly soluble in Chloroform, Methanol (when heated) | [5][6] |

| Aldicarb | C₇H₁₄N₂O₂S | 190.27 | Not Specified | Soluble in water | [7] |

| Aldicarb-d3 | C₇H₁₁D₃N₂O₂S | 193.3 | Not Specified | Soluble in water | [7] |

| Aldicarb Sulfone | C₇H₁₄N₂O₄S | 222.26 | 132-135 | Soluble in DMSO and Methanol (slightly) | |

| Aldicarb Sulfone-d3 | C₇H₁₁D₃N₂O₄S | 225.28 | Not Specified | Expected to be similar to Aldicarb Sulfone | |

| Methomyl | C₅H₁₀N₂O₂S | 162.21 | 78-79 | 58 g/L @ 25°C | |

| Methomyl-d3 | C₅H₇D₃N₂O₂S | 165.23 | Not Specified | Not Specified | |

| Propoxur | C₁₁H₁₅NO₃ | 209.24 | 87 | 1.86 mg/mL @ 20°C | |

| Propoxur-d3 | C₁₁H₁₂D₃NO₃ | 212.3 | Not Specified | Sparingly soluble in DMSO, slightly soluble in Methanol | [5] |

| Methiocarb | C₁₁H₁₅NO₂S | 225.31 | 121 | Not Specified | [8] |

| Methiocarb-d3 | C₁₁H₁₂D₃NO₂S | 228.3 | Not Specified | Soluble in DMF, DMSO, Ethanol | [4] |

Table 2: Comparison of Analytical Performance with and without Deuterated Internal Standards for Pesticide Analysis in Complex Matrices

| Analyte | Matrix | Internal Standard | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference(s) |

| Imidacloprid | Cannabis Flower | External Standard | Varies significantly | > 50 | [9] |

| Imidacloprid | Cannabis Flower | Imidacloprid-d4 | Within 25% of true value | < 20 | [9] |

| Multiple Pesticides | Various Foods | Isotope-labeled | 81 - 113 | < 16 | [10] |

| Multiple Pesticides | Grasshoppers | Isotope-labeled | 84 (average) | 6 - 29 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of deuterated carbamate pesticides and their application in analytical methods are crucial for reproducible research.

General Synthesis of Deuterated Carbamate Pesticides

The synthesis of deuterated carbamate pesticides typically involves the reaction of a corresponding phenol (B47542) or oxime with a deuterated isocyanate, or by introducing deuterium at a specific position through hydrogen-deuterium exchange reactions.

Example Protocol: Synthesis of Carbofuran-d3

The synthesis of Carbofuran-d3 is analogous to its non-deuterated counterpart, with the key difference being the use of deuterated methyl isocyanate.

-

Starting Material: 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.

-

Deuterated Reagent: Methyl-d3-isocyanate (CD₃NCO).

-

Reaction: The 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran is reacted with methyl-d3-isocyanate in an appropriate solvent (e.g., dichloromethane) in the presence of a catalyst (e.g., a tertiary amine like triethylamine).

-

Purification: The resulting Carbofuran-d3 is purified using standard techniques such as crystallization or chromatography.

Example Protocol: Synthesis of Aldicarb-d3

The synthesis of Aldicarb-d3 involves the reaction of 2-methyl-2-(methylthio)propionaldehyde oxime with methyl-d3-isocyanate.

-

Starting Material: 2-methyl-2-(methylthio)propionaldehyde oxime.

-

Deuterated Reagent: Methyl-d3-isocyanate (CD₃NCO).

-

Reaction: The oxime is reacted with methyl-d3-isocyanate in a suitable solvent.

-

Purification: The product, Aldicarb-d3, is isolated and purified.

Analytical Method: Quantification of Carbamate Pesticides using LC-MS/MS with Deuterated Internal Standards

This protocol outlines a general procedure for the analysis of carbamate pesticide residues in a given matrix.

-

Sample Preparation (QuEChERS Method):

-

A homogenized sample (e.g., 10 g of fruit or vegetable) is weighed into a centrifuge tube.

-

An internal standard solution containing the deuterated carbamate pesticide(s) is added.

-

Acetonitrile (B52724) is added, and the tube is shaken vigorously.

-

A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.

-

The tube is centrifuged, and an aliquot of the upper acetonitrile layer is taken for cleanup.

-

Dispersive solid-phase extraction (d-SPE) is performed by adding a sorbent (e.g., PSA, C18) to the extract to remove interfering matrix components.

-

The mixture is centrifuged, and the supernatant is collected for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: An aliquot of the final extract is injected into an LC system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate, is used to separate the analytes.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The analytes are ionized (typically by electrospray ionization - ESI) and fragmented. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for both the native pesticide and its deuterated internal standard for quantification.

-

Signaling Pathways and Experimental Workflows

Visualizing the logic and flow of experimental procedures and the mode of action of carbamate pesticides can aid in understanding their significance and application.

Signaling Pathway: Inhibition of Acetylcholinesterase

Carbamate pesticides exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for nerve function. Deuteration of the carbamate pesticide does not alter this fundamental mechanism of action.

Experimental Workflow: Isotope Dilution Mass Spectrometry

The use of deuterated carbamate pesticides as internal standards is central to the isotope dilution mass spectrometry workflow for accurate quantification.

Logical Relationship: Synthesis of a Deuterated Carbamate

The synthesis of a deuterated carbamate pesticide follows a logical progression from starting materials to the final labeled product.

Environmental Fate of Deuterated Carbamate Pesticides

The environmental degradation of carbamate pesticides occurs through biotic (microbial) and abiotic (e.g., photodegradation) pathways. The introduction of deuterium can potentially alter the rate of these degradation processes due to the kinetic isotope effect (KIE), where the C-D bond is stronger and thus requires more energy to break than a C-H bond.

While specific studies on the environmental fate of a wide range of deuterated carbamate pesticides are limited, the KIE principle suggests that deuterated analogs may exhibit slower degradation rates. This could have implications for their persistence in the environment. For example, microbial degradation often involves enzymatic cleavage of C-H bonds, a process that would be slowed by deuteration.[11][12] Similarly, photodegradation can involve the breaking of C-H bonds, and thus the rate may be affected by isotopic substitution.[9][13]

Further research is needed to quantify the impact of deuteration on the environmental half-lives and degradation pathways of various carbamate pesticides under different environmental conditions. Such studies would be valuable for comprehensive environmental risk assessments.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. fda.gov [fda.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methiocarb - Wikipedia [en.wikipedia.org]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. lcms.cz [lcms.cz]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Insights into the microbial degradation and biochemical mechanisms of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fao.org [fao.org]

An In-depth Technical Guide to Trimethacarb and its Labeled Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethacarb is a carbamate (B1207046) insecticide and molluscicide that also functions as a bird and mammal repellent.[1] It is a mixture of two positional isomers: 3,4,5-trimethylphenyl methylcarbamate and 2,3,5-trimethylphenyl methylcarbamate, typically in a ratio of 3.5:1 to 5:1.[1] Like other carbamate pesticides, Trimethacarb's primary mechanism of action is the inhibition of the acetylcholinesterase (AChE) enzyme, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neurotoxicity in target organisms.[1] This technical guide provides a comprehensive overview of Trimethacarb, including its chemical and physical properties, synthesis of both unlabeled and labeled analogues, metabolic pathways, and detailed experimental protocols for its analysis and the assessment of its biological activity.

Chemical and Physical Properties

Trimethacarb is a buff to brown crystalline solid with a mild ester-like odor.[1] It is characterized by its moderate solubility in water and is relatively volatile.[1] The compound is stable to light but is decomposed by strong acids and alkalis.[2]

Table 1: Physical and Chemical Properties of Trimethacarb

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂ | [3] |

| Molecular Weight | 193.24 g/mol | [2] |

| Appearance | Buff to brown crystalline powder | [1] |

| Odor | Mild ester-like | [1] |

| Melting Point | 105-114 °C | [2] |

| Water Solubility | 58 mg/L at 23 °C | [2] |

| Vapor Pressure | 5.1 x 10⁻⁵ mm Hg at 25 °C | [2] |

| LogP | 2.72 | [4] |

Table 2: Isomer Composition of Trimethacarb

| Isomer | CAS Number | Typical Ratio |

| 3,4,5-trimethylphenyl methylcarbamate | 2686-99-9 | 3.5 - 5 |

| 2,3,5-trimethylphenyl methylcarbamate | 2655-15-4 | 1 |

Synthesis of Trimethacarb and its Labeled Analogues

The synthesis of Trimethacarb involves the reaction of a mixture of 3,4,5-trimethylphenol (B1220615) and 2,3,5-trimethylphenol (B45783) with methyl isocyanate.[1] For research purposes, particularly in metabolic and environmental fate studies, isotopically labeled analogues of Trimethacarb are invaluable.

Synthesis of Unlabeled Trimethacarb

The general synthesis of Trimethacarb is a straightforward carbamoylation reaction.

Caption: General synthesis of Trimethacarb.

Synthesis of [¹⁴C]-Labeled Trimethacarb

The synthesis of [¹⁴C]-labeled Trimethacarb can be achieved by incorporating a ¹⁴C label into either the methyl isocyanate or the trimethylphenol rings. A common approach is to use [¹⁴C]-methyl isocyanate.

Experimental Protocol: Synthesis of [¹⁴C]-Trimethacarb

-

Preparation of [¹⁴C]-Methyl Isocyanate: [¹⁴C]-Methyl isocyanate can be synthesized from [¹⁴C]-methylamine hydrochloride by reaction with phosgene. This reaction should be carried out in a well-ventilated fume hood with appropriate shielding due to the high toxicity and radioactivity.

-

Carbamoylation Reaction:

-

In a sealed reaction vessel, dissolve a mixture of 3,4,5-trimethylphenol and 2,3,5-trimethylphenol in an anhydrous aprotic solvent such as toluene.

-

Add a stoichiometric equivalent of [¹⁴C]-methyl isocyanate to the solution.

-

The reaction can be catalyzed by a tertiary amine, such as triethylamine.

-

Stir the reaction mixture at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

The resulting crude [¹⁴C]-Trimethacarb can be purified by column chromatography on silica (B1680970) gel, eluting with a hexane-ethyl acetate (B1210297) gradient.

-

The purity and specific activity of the final product should be determined by high-performance liquid chromatography (HPLC) with radiometric detection and liquid scintillation counting.

-

Caption: Synthesis of [¹⁴C]-Trimethacarb.

Mechanism of Action: Acetylcholinesterase Inhibition

Trimethacarb exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately death of the insect.

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

-

Reagent Preparation:

-

Phosphate (B84403) Buffer (0.1 M, pH 8.0).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in buffer).

-

Acetylthiocholine iodide (ATCI) solution (75 mM in buffer).

-

AChE solution (from electric eel or recombinant, concentration to be optimized).

-

Test compound (Trimethacarb) solutions at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of phosphate buffer.

-

Add 10 µL of the test compound solution (or solvent for control).

-

Add 20 µL of DTNB solution.

-

Add 10 µL of AChE solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

-

Measurement and Data Analysis:

-

Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of inhibition is calculated as: [(Rate of control - Rate of sample) / Rate of control] * 100.

-

The IC₅₀ value (concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

-

Metabolism of Trimethacarb

Studies using ¹⁴C-labeled Trimethacarb in mice have shown that the compound is extensively metabolized, with each isomer forming 15-20 different metabolites.[2] The primary metabolic routes are hydrolysis of the carbamate ester linkage and hydroxylation at various positions, followed by conjugation.[2]

Metabolic Pathways in Mammals

In mammals, Trimethacarb undergoes both hydrolytic and oxidative metabolism, primarily in the liver. The resulting metabolites are then conjugated with glucuronic acid or sulfate (B86663) and excreted in the urine and feces.[2] A significant portion of the carbonyl-labeled carbon can also be expired as ¹⁴CO₂.[2]

Caption: Mammalian metabolic pathway of Trimethacarb.

Metabolic Pathways in Plants

In plants, the metabolism of Trimethacarb primarily involves the hydroxylation of the N-methyl group and the methyl groups on the aromatic ring.[2] These hydroxylated metabolites can then be conjugated with glucose to form glucosides.[2]

Caption: Plant metabolic pathway of Trimethacarb.

Analytical Methodology

The analysis of Trimethacarb residues in various matrices is crucial for regulatory monitoring and environmental assessment. The methods typically involve extraction, cleanup, and instrumental analysis.

Experimental Protocol: Analysis of Trimethacarb in Soil

This method is adapted from the US EPA method for Trimethacarb analysis in soil.

-

Sample Preparation:

-

Air-dry the soil sample and sieve it through a 2 mm screen.

-

Weigh 50 g of the prepared soil into a suitable extraction vessel.

-

-

Extraction:

-

Add 100 mL of an acetone/water/phosphoric acid mixture to the soil sample.

-

Shake the mixture on a mechanical shaker for a specified time (e.g., 1 hour).

-

Filter the extract through a Büchner funnel with filter paper.

-

-

Cleanup (Liquid-Liquid Partitioning):

-

Transfer the filtrate to a separatory funnel.

-

Add dichloromethane (B109758) to the funnel and shake vigorously to partition the Trimethacarb into the organic phase.

-

Collect the dichloromethane layer and repeat the partitioning step.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Concentration and Analysis:

-

Evaporate the dichloromethane extract to near dryness using a rotary evaporator.

-

Re-dissolve the residue in a known volume of a suitable solvent (e.g., ethyl acetate).

-

Analyze the sample by gas chromatography (GC) with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).

-

Table 3: Instrumental Parameters for GC Analysis of Trimethacarb

| Parameter | Value |

| Instrument | Gas Chromatograph with NPD or MS |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium at a constant flow rate |

Conclusion

This technical guide has provided a comprehensive overview of Trimethacarb and its labeled analogues, tailored for researchers and professionals in drug development and related scientific fields. The detailed information on its chemical properties, synthesis, mechanism of action, metabolic pathways, and analytical protocols serves as a valuable resource for further investigation and application of this compound. The provided experimental methodologies and data tables offer a practical foundation for laboratory work, while the visual diagrams of key processes enhance the understanding of the complex biological and chemical interactions of Trimethacarb.

References

- 1. Trimethacarb (Ref: OMS 597) [sitem.herts.ac.uk]

- 2. 2,3,5-Trimethylphenyl Methylcarbamate | C11H15NO2 | CID 25550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Green Bridge: Enhancing a Multi-Pesticide Test for Food by Phase-Transfer Sample Treatment Coupled with LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Quantitative Analysis of Trimethacarb in Food Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive method for the quantification of trimethacarb in complex food matrices using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Trimethacarb, a carbamate (B1207046) insecticide, acts as a cholinesterase inhibitor. Its monitoring in food is crucial due to potential neurotoxic effects. The described protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, ensuring high recovery and minimization of matrix effects.[1][2] The LC-MS/MS analysis is performed in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity for trace-level detection.[3] Method validation was conducted in accordance with international guidelines, demonstrating high accuracy, precision, and linearity over the specified concentration range.[4][5]

Introduction Trimethacarb is a carbamate insecticide used to control a variety of pests in agricultural applications.[6] Like other carbamates, its primary mode of action is the reversible inhibition of the acetylcholinesterase (AChE) enzyme. This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) at nerve junctions, causing overstimulation and potential neurotoxicity in target pests and non-target organisms, including humans. Chronic exposure to low levels of carbamates has been associated with adverse health effects.[4] Furthermore, studies suggest that carbamates can induce oxidative stress and may interact with other cellular pathways, such as the Nrf2 signaling pathway.[7]

Given these toxicological concerns and the widespread use of trimethacarb, regulatory bodies have established Maximum Residue Limits (MRLs) for its presence in food products.[4] This necessitates the development of highly sensitive and reliable analytical methods for routine monitoring. LC-MS/MS has become the gold standard for pesticide residue analysis due to its superior sensitivity, selectivity, and ability to handle complex matrices.[3][8] This note provides a comprehensive protocol for the extraction, detection, and quantification of trimethacarb, suitable for high-throughput food safety laboratories.

Experimental Protocols

1. Materials and Reagents

-

Standards: Trimethacarb analytical standard (≥98% purity), Internal Standard (e.g., Isoproturon-d6).

-

Solvents: LC-MS grade acetonitrile (B52724), methanol, and water.

-

Reagents: Formic acid (≥98%), anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, and graphitized carbon black (GCB).

-

Kits: QuEChERS extraction salt packets (e.g., containing MgSO₄, NaCl) and dispersive SPE (d-SPE) tubes containing PSA and MgSO₄.[9]

2. Instrumentation

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

-

Analytical Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, <2.7 µm particle size) is recommended for good separation.[5]

3. Standard Solution Preparation

-

Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of trimethacarb standard in 100 mL of acetonitrile.

-

Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 200 µg/kg).

-

Internal Standard (IS) Solution: Prepare a stock solution of Isoproturon-d6 at 100 µg/mL and a working solution at 1 µg/mL.

4. Sample Preparation (QuEChERS Protocol) The QuEChERS method is a streamlined approach for extracting pesticides from diverse food matrices.[1][2]

-

Homogenization: Weigh 10-15 g of a representative, homogenized food sample into a 50 mL centrifuge tube.[1] For dry samples, rehydrate with an appropriate amount of water.

-

Fortification: Add the internal standard working solution to all samples, blanks, and calibration standards to achieve a final concentration of 50 µg/kg.

-

Extraction:

-

Add 15 mL of 1% acetic acid in acetonitrile to the 50 mL tube containing the sample.[9]

-

Add the QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g NaCl).

-

Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and prevent salt agglomeration.

-

Centrifuge the tube at ≥4,000 rpm for 5 minutes.

-

-

Cleanup (Dispersive SPE):

-